molecular formula C24H20ClN3O B3504170 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504170
M. Wt: 401.9 g/mol
InChI Key: PDBROLLSSFVPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinolinecarboxamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases such as cancer and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide are complex and varied. The compound has been shown to exhibit anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells, as well as inhibiting the growth and proliferation of cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines, as well as inhibiting the activity of various enzymes involved in the inflammatory response. Additionally, the compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments include its well-characterized chemical structure, its ability to exhibit a range of biological activities, and its potential for use in the development of new drugs for the treatment of various diseases. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. These include:
1. Further studies to elucidate the compound's mechanism of action and potential side effects.
2. Development of new drugs based on the chemical structure of 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide for the treatment of various diseases.
3. Investigation of the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases.
4. Studies to explore the potential use of the compound in the development of new anti-microbial agents.
5. Investigation of the potential use of the compound in the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.
In conclusion, 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

The compound 8-chloro-N-(2-ethyl-6-methylphenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been the subject of extensive research in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.

properties

IUPAC Name

8-chloro-N-(2-ethyl-6-methylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c1-3-16-8-4-7-15(2)22(16)28-24(29)19-13-21(17-9-6-12-26-14-17)27-23-18(19)10-5-11-20(23)25/h4-14H,3H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBROLLSSFVPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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